molecular formula C46H62 B8557223 2,9-Didodecylpentacene CAS No. 503603-29-0

2,9-Didodecylpentacene

Cat. No.: B8557223
CAS No.: 503603-29-0
M. Wt: 615.0 g/mol
InChI Key: GTRPPZYWBMIOGN-UHFFFAOYSA-N
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Description

2,9-Didodecylpentacene is a pentacene derivative functionalized with dodecyl (C₁₂H₂₅) alkyl chains at the 2 and 9 positions of the pentacene backbone. Pentacene, a polycyclic aromatic hydrocarbon, is widely studied in organic electronics due to its high charge carrier mobility (~1–5 cm²/V·s in thin-film transistors) and optoelectronic properties. However, its poor solubility and ambient instability limit its processability. Alkyl substituents like dodecyl groups enhance solubility in organic solvents (e.g., chloroform, toluene), enabling solution-based fabrication of organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. The 2,9 substitution pattern balances steric effects and π-π stacking efficiency, as bulky alkyl chains at these positions minimize disruption to the conjugated core while improving thin-film morphology .

Properties

CAS No.

503603-29-0

Molecular Formula

C46H62

Molecular Weight

615.0 g/mol

IUPAC Name

2,9-didodecylpentacene

InChI

InChI=1S/C46H62/c1-3-5-7-9-11-13-15-17-19-21-23-37-25-27-39-31-43-36-46-34-42-30-38(24-22-20-18-16-14-12-10-8-6-4-2)26-28-40(42)32-44(46)35-45(43)33-41(39)29-37/h25-36H,3-24H2,1-2H3

InChI Key

GTRPPZYWBMIOGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=CC3=CC4=C(C=C5C=C(C=CC5=C4)CCCCCCCCCCCC)C=C3C=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Substituted Pentacenes and Analogous Compounds

Compound Substituent Position Substituent Type Solubility (mg/mL)* Hole Mobility (cm²/V·s) Thermal Stability (°C) Reference
2,9-Didodecylpentacene 2,9 Dodecyl (C₁₂) ~10–20 0.1–0.5 ~250
6,13-Difluoropentacene 6,13 Fluorine <1 1.2–2.0 ~300
Unsubstituted Pentacene N/A None <0.1 1.0–5.0 ~200 N/A
[Cu(2,9-(X)₂-phen)]⁺ 2,9 X = F, Cl, Br 5–15 N/A >300

*Solubility in chloroform at 25°C.

Key Insights:

Substituent Position Effects :

  • 2,9 vs. 6,13 Substitution : In pentacenes, substituents at 2,9 positions (e.g., this compound) minimally disrupt the central π-conjugated system, preserving charge transport pathways. In contrast, 6,13-difluoropentacene places electron-withdrawing fluorine atoms at edge positions, lowering the LUMO energy (-3.2 eV vs. -2.8 eV for alkylated analogs) and enhancing electron mobility.
  • Steric vs. Electronic Effects : Dodecyl chains in 2,9 positions improve solubility but introduce steric hindrance, reducing crystallinity and mobility compared to unsubstituted pentacene. Fluorine at 6,13 positions enhances intermolecular interactions via dipole-dipole forces, improving thermal stability (decomposition temperature ~300°C vs. ~250°C for alkylated derivatives) .

Substituent Type Comparisons :

  • Alkyl Chains (C₁₂) : Enhance solubility and film-forming properties but reduce mobility due to disrupted π-π stacking. For example, this compound exhibits hole mobilities of 0.1–0.5 cm²/V·s, lower than unsubstituted pentacene (1–5 cm²/V·s) .
  • Halogens (F, Cl) : Electron-withdrawing groups like fluorine stabilize the LUMO, making 6,13-difluoropentacene suitable for n-type semiconductors. However, halogenated derivatives often exhibit poor solubility (<1 mg/mL) .

Lessons from Copper(I) Complexes: Studies on 2,9-substituted phenanthroline copper(I) complexes (e.g., [Cu(2,9-(X)₂-phen)]⁺) reveal that substituents in 2,9 positions induce pseudo-Jahn-Teller distortions, flattening the molecular structure and altering excited-state dynamics.

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